![molecular formula C19H20N2O2S B2852409 2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide CAS No. 298217-90-0](/img/structure/B2852409.png)
2-Benzoxazol-2-ylthio-N-(4-(1-methylpropyl)phenyl)ethanamide
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Description
Scientific Research Applications
Anti-Inflammatory Agents
Benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy . They have shown good efficacy in membrane stabilization and proteinase inhibitory methods . This makes them potent anti-inflammatory agents.
Anti-Tumor Agents
Benzoxazole derivatives have also been found to have anti-tumor properties . This suggests that they could be used in the development of new cancer treatments.
Hypoglycemic Agents
Benzoxazole derivatives have shown hypoglycemic effects . This means they could potentially be used in the treatment of diabetes.
Antiviral Agents
Benzoxazole derivatives have demonstrated antiviral properties . This suggests they could be used in the development of new antiviral drugs.
Antimicrobial Agents
Benzoxazole derivatives have been found to have antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs.
Herbicidal Agents
Benzoxazole derivatives have shown herbicidal effects . This means they could potentially be used in the development of new herbicides.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-butan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-13(2)14-8-10-15(11-9-14)20-18(22)12-24-19-21-16-6-4-5-7-17(16)23-19/h4-11,13H,3,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQHDUKACRLEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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